3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents. The conditions for these reactions can vary widely, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[22
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways and mechanisms.
Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved can vary, but they often include key signaling molecules and regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptane-2-carboxylic acid : This compound shares a similar bicyclic structure but lacks the additional functional groups present in 3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid.
- Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1R)- : This compound also features a bicyclic structure but differs in its substituents and overall molecular configuration.
Uniqueness
The uniqueness of 3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid lies in its combination of functional groups and structural complexity
Properties
Molecular Formula |
C25H33NO5S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
3-[(3-ethoxycarbonyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C25H33NO5S/c1-5-13-7-8-14-17(11-13)32-23(21(14)25(30)31-6-2)26-22(27)19-15-9-10-16(18(15)12(3)4)20(19)24(28)29/h13,15-16,19-20H,5-11H2,1-4H3,(H,26,27)(H,28,29) |
InChI Key |
VAVYKRZJAZHPON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3C4CCC(C3C(=O)O)C4=C(C)C |
Origin of Product |
United States |
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